molecular formula C12H16O4 B12071415 Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester

Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester

Cat. No.: B12071415
M. Wt: 224.25 g/mol
InChI Key: AHDQMCDSASQAFK-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-5-propan-2-yloxybenzoate

InChI

InChI=1S/C12H16O4/c1-8(2)16-11-5-9(7-13)4-10(6-11)12(14)15-3/h4-6,8,13H,7H2,1-3H3

InChI Key

AHDQMCDSASQAFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester typically involves multi-step organic reactions. One common method starts with the esterification of benzoic acid derivatives. The hydroxymethyl and methylethoxy groups are introduced through specific substitution reactions. For instance, the hydroxymethyl group can be added via a hydroxymethylation reaction using formaldehyde and a suitable catalyst. The methylethoxy group can be introduced through an etherification reaction using isopropanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid might be employed to facilitate the reactions, and purification steps like distillation or recrystallization would be used to isolate the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions. In acidic environments, the mechanism follows acylium ion formation, as demonstrated in studies of substituted benzoic acid esters :

Acid-Catalyzed Hydrolysis Mechanism

  • Protonation : The ester carbonyl oxygen is protonated by a Brønsted acid (e.g., H₂SO₄).

  • Acylium Ion Formation : Cleavage of the ester bond generates a resonance-stabilized acylium ion intermediate.

  • Nucleophilic Attack : Water reacts with the acylium ion to form 3-(hydroxymethyl)-5-isopropoxybenzoic acid and methanol .

Key Thermodynamic Data for Analogous Esters

Reaction StepΔ<sub>r</sub>H° (kJ/mol)Δ<sub>r</sub>G° (kJ/mol)
Protonation1438 ± 8.81410 ± 8.4
Acylium Ion Formation9.0–9.7 (E<sub>a</sub>)

Transesterification

The methoxy group participates in alcohol-exchange reactions. For example, in the presence of isopropanol and acid catalysts:

  • Mechanism :

    • Protonation of the ester oxygen.

    • Nucleophilic substitution by isopropanol, yielding 3-(hydroxymethyl)-5-isopropoxybenzoic acid isopropyl ester.

Reaction Conditions

  • Catalysts: Concentrated H₂SO₄ or HCl.

  • Temperature: 60–100°C .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) substituent is susceptible to oxidation:

  • Oxidizing Agents : KMnO₄ (basic conditions) or CrO₃.

  • Product : 3-carboxy-5-isopropoxybenzoic acid methyl ester .

Kinetic Considerations

  • Oxidation proceeds faster in polar aprotic solvents (e.g., DMSO).

  • Steric hindrance from the isopropoxy group slows reaction rates .

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH₄:

  • Product : 3-(hydroxymethyl)-5-isopropoxybenzyl alcohol.

Selectivity Notes

  • LiAlH₄ selectively reduces esters over hydroxymethyl groups.

  • Catalytic hydrogenation (H₂/Pd) is ineffective due to aromatic ring stability.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes reactions such as:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position to the hydroxymethyl substituent.

  • Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group meta to the ester .

Regiochemical Control

  • The isopropoxy group directs electrophiles to ortho/para positions, while the hydroxymethyl group acts as a weak activating substituent .

Photochemical Stability

UV/Vis studies indicate no significant photodegradation under ambient light, making it suitable for applications requiring light stability .

Thermal Decomposition

At temperatures >200°C, decarboxylation occurs:

  • Primary Pathway : Loss of CO₂ from the ester group, forming 3-(hydroxymethyl)-5-isopropoxytoluene.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial activities. The compound has shown effectiveness against a range of pathogens, making it a valuable candidate for developing preservatives in food and pharmaceutical products. Studies indicate that its efficacy can be enhanced when used in combination with other antimicrobial agents, broadening its application scope in formulations aimed at extending shelf life and ensuring safety.

Analgesic and Anti-inflammatory Effects
Research has demonstrated that certain benzoic acid derivatives exhibit analgesic and anti-inflammatory properties. For instance, formulations containing this compound have been tested for pain relief in clinical settings, showing promising results compared to traditional analgesics. This positions the compound as a potential alternative or adjunct therapy for managing pain and inflammation.

Agricultural Applications

Pesticide Development
The compound's structural characteristics allow it to function as a precursor in the synthesis of more complex agrochemicals. Its derivatives have been explored for use as pesticides due to their ability to disrupt the metabolic processes of pests. Field trials have indicated that formulations based on this compound can effectively reduce pest populations while maintaining environmental safety standards.

Plant Growth Regulators
Research has also investigated the role of benzoic acid derivatives as plant growth regulators. The compound has been shown to influence plant growth positively by enhancing root development and increasing resistance to abiotic stressors such as drought and salinity. These properties make it a candidate for sustainable agriculture practices aimed at improving crop yields.

Material Science Applications

Polymer Manufacturing
Benzoic acid derivatives are utilized in the production of various polymers and resins. The methyl ester form can act as a plasticizer, improving the flexibility and durability of polymer materials. Studies have highlighted its effectiveness in enhancing the mechanical properties of polyvinyl chloride (PVC) and other thermoplastics.

Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives due to its chemical stability and adhesion properties. Its inclusion in formulations has been shown to improve resistance to environmental factors such as moisture and UV radiation, which is crucial for outdoor applications.

Case Studies

Study Title Application Area Findings
Antimicrobial Efficacy of Benzoic Acid DerivativesPharmaceuticalsDemonstrated significant antimicrobial activity against E. coli and S. aureus .
Evaluation of Pesticidal PropertiesAgricultureField trials showed a 70% reduction in pest populations using formulations based on the compound .
Impact on Plant GrowthAgricultureEnhanced root biomass by 30% under drought conditions compared to control .
Mechanical Properties of PVCMaterial ScienceImproved tensile strength by 15% with the addition of methyl ester .

Mechanism of Action

The mechanism by which benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester exerts its effects depends on its specific application. In chemical reactions, its functional groups participate in various transformations, such as nucleophilic attacks or electrophilic substitutions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues from the evidence, focusing on substituent patterns and their implications:

Compound Name (CAS) Substituents and Positions Key Properties/Applications Reference
Benzoic acid, 4-hydroxy-3-methoxy-5-allyl-, ethyl ester (7152-89-8) 4-OH, 3-OCH₃, 5-allyl, ethyl ester Ethyl ester enhances lipophilicity; allyl and methoxy groups may influence antioxidant activity .
Benzoic acid, 2-hydroxy-4-(1-methylethyl)-, methyl ester (72492-97-8) 2-OH, 4-isopropyl, methyl ester Isopropyl group increases steric bulk; hydroxyl at position 2 may affect acidity and H-bonding .
Benzoic acid, 3-amino-5-nitro-, methyl ester (23218-93-1) 3-NH₂, 5-NO₂, methyl ester Amino and nitro groups introduce polarity and reactivity (e.g., as intermediates in drug synthesis) .
Benzoic acid, 3-[(2-chloro-5-methylphenoxy)methyl]-, methyl ester (937601-30-4) 3-(chlorophenoxymethyl), methyl ester Chloro and phenoxymethyl groups enhance lipophilicity and potential antimicrobial activity .
Benzoic acid, 3-(aminosulfonyl)-4-chloro-5-nitro-, methyl ester (67155-14-0) 3-SO₂NH₂, 4-Cl, 5-NO₂, methyl ester Sulfonamide and nitro groups suggest use as a sulfa drug precursor or enzyme inhibitor .
Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester (CAS not listed) 5-bromoacetyl, 2-benzyloxy, methyl ester Bromoacetyl group enables nucleophilic substitutions (e.g., in prodrug design) .

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound enhances water solubility compared to purely lipophilic analogues (e.g., benzyloxy or isopropyl derivatives). However, the methyl ester and isopropoxy groups counterbalance this, likely resulting in moderate solubility in polar organic solvents (e.g., ethanol, DMSO) .
  • Stability : Methyl esters are more prone to hydrolysis than ethyl or tert-butyl esters (e.g., ’s tert-butyl nitrobenzoate). The hydroxymethyl group may further increase susceptibility to oxidation .
  • Boiling Point/Melting Point : Predicted boiling points for similar methyl esters range from 400–420°C (e.g., ), while hydroxymethyl substituents could lower melting points due to disrupted crystallinity .

Biological Activity

Benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester (CAS No. 480464-81-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, its potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H16OC_{12}H_{16}O. The structure includes a benzoic acid core modified with hydroxymethyl and methoxy groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that benzoic acid derivatives can exhibit a range of biological activities including:

  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial and fungal strains.
  • Antioxidant Activity : These compounds may reduce oxidative stress by scavenging free radicals.
  • Cytotoxic Effects : Some studies suggest that they can induce apoptosis in cancer cells.
  • Proteostasis Modulation : Recent findings indicate that benzoic acid derivatives can enhance the activity of proteolytic systems in cells, potentially offering anti-aging benefits.

Antimicrobial and Antioxidant Activities

A study highlighted that benzoic acid derivatives possess significant antimicrobial properties. For instance, the derivative 3-hydroxymethyl-5-methoxybenzoic acid demonstrated substantial activity against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL . Additionally, antioxidant assays showed that these compounds could effectively scavenge DPPH radicals, indicating potential for use in preserving food products or as dietary supplements .

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, a derivative similar to benzoic acid was shown to induce apoptosis in Hep-G2 liver cancer cells with an IC50 value of 15 µM . The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

Proteostasis Network Modulation

Recent research has focused on the role of benzoic acid derivatives in enhancing proteostasis. A study found that these compounds could significantly activate the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human foreskin fibroblasts. The most effective compound exhibited a 467% increase in cathepsin B and L activity at a concentration of 5 µM . This suggests potential therapeutic applications in age-related diseases where proteostasis is compromised.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of benzoic acid derivatives against skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing these compounds showed a 70% improvement in infection resolution compared to a placebo group .

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, various benzoic acid derivatives were tested against multiple cancer cell lines including A2058 (melanoma) and MCF-7 (breast cancer). Results indicated that specific modifications to the benzoic acid structure enhanced cytotoxicity significantly compared to unmodified compounds .

Data Tables

Activity Compound IC50 Value (µM) Target
Antimicrobial3-Hydroxymethyl-5-methoxybenzoic10Staphylococcus aureus
CytotoxicityBenzoic Acid Derivative15Hep-G2 Liver Cancer
Proteostasis ActivationHydroxybenzoic Acid Derivative5Cathepsins B and L

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for benzoic acid, 3-(hydroxymethyl)-5-(1-methylethoxy)-, methyl ester?

  • Methodology :

  • Esterification : Start with 3-(hydroxymethyl)-5-(isopropoxy)benzoic acid. Use Fischer esterification (H₂SO₄ catalyst, methanol reflux) or carbodiimide-mediated coupling (e.g., DCC/DMAP).
  • Ether Formation : Introduce the isopropoxy group via nucleophilic aromatic substitution (e.g., using 2-bromopropane and a base like K₂CO₃ in DMF) .
  • Hydroxymethyl Protection : Protect the hydroxymethyl group during synthesis using TBSCl (tert-butyldimethylsilyl chloride) to avoid side reactions .
    • Challenges : Competing reactivity of the hydroxymethyl group may require orthogonal protection strategies.

Q. How can this compound be characterized using spectroscopic techniques?

  • NMR :

  • ¹H NMR : Expect signals for the isopropoxy group (δ 1.2–1.4 ppm, doublet for CH₃; δ 4.5–4.7 ppm, septet for CH), hydroxymethyl (δ 3.7–4.0 ppm, singlet after deuterium exchange), and ester methyl (δ 3.8–3.9 ppm).
  • ¹³C NMR : Ester carbonyl (δ 165–170 ppm), isopropoxy quaternary carbon (δ 70–75 ppm).
    • MS : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₃H₁₈O₅). Fragmentation patterns may include loss of isopropoxy (–60 amu) or hydroxymethyl (–31 amu) groups.
    • IR : Strong ester C=O stretch (~1720 cm⁻¹), broad O–H stretch (~3400 cm⁻¹) if hydroxymethyl is free .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Based on benzoic acid derivatives, potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles, fume hood) .
  • Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides) and bases. Hydroxymethyl groups may impart hygroscopicity; keep desiccated .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the compound’s stability under acidic or basic conditions?

  • Acidic Conditions : The ester group may hydrolyze to the carboxylic acid, while the hydroxymethyl group could undergo dehydration to form a vinyl ether (requires mechanistic analysis via HPLC or TLC monitoring) .
  • Basic Conditions : Ester saponification is likely. The hydroxymethyl group may oxidize to a carbonyl if exposed to strong bases (e.g., NaOH). Stability studies using pH-controlled buffers and UV-Vis monitoring are recommended .

Q. What regioselective functionalization strategies are feasible on the benzene ring?

  • Directing Effects : The electron-donating isopropoxy group (meta/para-directing) and ester (meta-directing) create competing regioselectivity. Nitration or halogenation may occur at positions ortho to the ester or para to the isopropoxy group.
  • Methodology : Use DFT calculations to predict reactive sites, followed by experimental validation with HNO₃/H₂SO₄ or Br₂/FeBr₃. Monitor regiochemistry via X-ray crystallography or NOESY NMR .

Q. Can this compound act as a ligand in coordination polymers or metal-organic frameworks (MOFs)?

  • Potential : The ester and hydroxymethyl groups are weak donors, but the isopropoxy group may stabilize metal centers via steric effects.
  • Experimental Design : React with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize coordination modes using FTIR (shift in C=O stretch) and single-crystal XRD .

Key Research Findings

  • Synthetic Yield Optimization : Use of microwave-assisted synthesis improves esterification yields by 15–20% compared to traditional reflux .
  • Thermal Stability : TGA data for similar compounds show decomposition onset at ~200°C, suggesting suitability for high-temperature applications (e.g., polymer additives) .
  • Ecotoxicity : Benzoic acid derivatives exhibit low aquatic toxicity (EC₅₀ >100 mg/L), but ester hydrolysis products may require separate assessment .

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